molecular formula C16H17N3O4 B4624465 N-(2,4-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea

N-(2,4-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea

Cat. No. B4624465
M. Wt: 315.32 g/mol
InChI Key: RVXSIWFVGXRWED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2,4-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea often involves directed lithiation and the use of different electrophiles to introduce various substituents. For example, directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea under controlled conditions allows for the introduction of various substituents, showcasing the versatility of synthesis strategies for these compounds (Smith et al., 2013).

Molecular Structure Analysis

The molecular structure and spectroscopic properties of compounds closely related to N-(2,4-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea have been investigated using techniques like X-ray diffraction, FT-IR, and UV-vis spectroscopy. These studies reveal insights into the vibrational frequencies, electronic properties, and intramolecular hydrogen bonding, contributing to the understanding of the compound's stability and reactivity (Demircioğlu et al., 2014).

Chemical Reactions and Properties

Research on the chemical reactions of similar urea compounds emphasizes the reactivity and potential for forming diverse products. For instance, the use of specific reagents can mediate Lossen rearrangement, facilitating the synthesis of ureas from carboxylic acids, demonstrating the chemical versatility and potential transformations of these molecules (Thalluri et al., 2014).

Physical Properties Analysis

The physical properties of urea derivatives, including those similar to N-(2,4-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea, have been explored through solid-state NMR, vibrational spectroscopy, and X-ray diffraction studies. These investigations provide detailed information on hydrogen bonding, molecular conformations, and the effects of substituents on the physical characteristics of these compounds (Kołodziejski et al., 1993).

Chemical Properties Analysis

The chemical properties of urea derivatives are closely examined through studies on their synthesis, reactivity with different electrophiles, and the effects of various substituents. Such research highlights the chemical versatility and range of reactions that these compounds can undergo, providing insights into their potential applications and reactivity patterns (Belzile et al., 2014).

Scientific Research Applications

Hydrogen Bonding and Molecular Structure

N-(2,4-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea has been studied for its hydrogen bonding characteristics and molecular structure. Research by Kołodziejski et al. (1993) on crystalline N1,N1-dimethyl-N3-arylureas revealed solid-state NMR effects related to hydrogen bonding and molecular conformations, providing insights into the structure and interactions of substituted ureas. This study underscores the compound's relevance in understanding the fundamental aspects of hydrogen bonding in solid-state chemistry (Kołodziejski et al., 1993).

Agricultural Applications

The compound's derivatives have shown potential in agricultural applications, as indicated by studies on N-nitro-N-(2,4,6-trichlorophenyl)-N′-2-methoxyphenyl Urea. Qiao (2002) investigated the effects of this compound on rice and Echinochloa crusgalli, revealing plant growth regulator activities on rice and herbicide activities on Echinochloa crusgalli at certain concentrations. This points to the utility of such compounds in developing more efficient agricultural chemicals (Qiao, 2002).

Chemical Synthesis and Polymerization

Research into the synthesis and polymerization processes involving urea derivatives provides another application area. For example, Smith et al. (2013) discussed the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, highlighting its utility in producing substituted products through reactions with various electrophiles. This work contributes to the field of organic synthesis by offering a method to generate a variety of functionalized compounds, demonstrating the versatility of urea derivatives in chemical synthesis (Smith et al., 2013).

properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(2-methoxy-4-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-10-4-6-13(11(2)8-10)17-16(20)18-14-7-5-12(19(21)22)9-15(14)23-3/h4-9H,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXSIWFVGXRWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethylphenyl)-3-(2-methoxy-4-nitrophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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